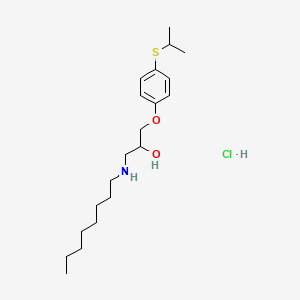
Tipropidil Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tipropidil Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H36ClNO2S and its molecular weight is 390.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tipropidil hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.
Tipropidil primarily interacts with adrenergic receptors , which play a crucial role in regulating cardiovascular functions. It modulates these receptors, affecting blood pressure and heart rate. The compound is believed to involve:
- Inhibition of Calcium Channels : This action helps regulate vascular tone and myocardial contractility.
- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters that are vital for cardiovascular regulation.
Pharmacological Properties
Tipropidil has been studied for various pharmacological properties, including:
- Antihypertensive Effects : It has shown potential in lowering blood pressure by relaxing blood vessels.
- Antiarrhythmic Activity : The compound may help stabilize heart rhythms, making it useful in treating arrhythmias.
Therapeutic Applications
Research indicates several therapeutic applications for Tipropidil:
- Cardiovascular Disorders : Due to its effects on adrenergic receptors, it is being explored for managing hypertension and arrhythmias.
- Potential Use in Other Conditions : Ongoing studies are investigating its efficacy in other health conditions where adrenergic modulation may be beneficial.
Case Studies and Research Findings
Several clinical studies have investigated the effects of Tipropidil on human subjects, highlighting its safety and efficacy:
-
Study on Hypertensive Patients :
- Objective : To evaluate the antihypertensive effects of Tipropidil.
- Findings : Participants showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements.
- : Tipropidil is effective as an antihypertensive agent with a favorable safety profile.
- Arrhythmia Management Study :
Data Table: Summary of Clinical Findings
| Study Type | Objective | Key Findings | |
|---|---|---|---|
| Hypertension Study | Evaluate antihypertensive effects | Significant reduction in blood pressure | Effective antihypertensive agent |
| Arrhythmia Management Study | Assess antiarrhythmic properties | Decreased frequency of arrhythmic episodes | Promising for arrhythmia management |
Properties
CAS No. |
70895-39-5 |
|---|---|
Molecular Formula |
C20H36ClNO2S |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H35NO2S.ClH/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3;/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3;1H |
InChI Key |
QFKMDZYQWDSMPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |
Canonical SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |
Synonyms |
1-(4-(1-methylethyl)thiophenoxy-3-(octylamino))-2-propanol MJ 12880-1 tipropidil tipropidil hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















